molecular formula C7H16N2 B195583 2-(Aminomethyl)-1-ethylpyrrolidine CAS No. 26116-12-1

2-(Aminomethyl)-1-ethylpyrrolidine

Cat. No. B195583
CAS RN: 26116-12-1
M. Wt: 128.22 g/mol
InChI Key: UNRBEYYLYRXYCG-UHFFFAOYSA-N
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Description

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Synthesis Analysis

This section would detail the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and electronic structure.



Chemical Reactions Analysis

This would involve a discussion of the compound’s reactivity, including its behavior in various chemical reactions.



Physical And Chemical Properties Analysis

This would include properties such as melting point, boiling point, solubility, and stability.


Scientific Research Applications

  • Analytical Determination :

    • A high-performance liquid chromatography (HPLC) method with pre-column derivatization was developed for determining the enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine, useful in quality control of bulk samples (Wang et al., 2015).
    • Polarimetry was utilized for the determination of S-2-(aminomethyl)-1-ethylpyrrolidine, demonstrating the method's accuracy, simplicity, and reliability for quality control purposes (Xiao, 2008).
  • Pharmaceutical Applications :

    • The compound has been used as an impurity in the quantitative analysis of sulpiride, a pharmaceutical, by high-performance thin-layer chromatography and scanning densitometry (Agbaba et al., 1999).
    • It was also utilized in the synthesis of N-aminomethyl derivatives of ethosuximide and pufemide anticonvulsants, indicating its role in the development of new pharmaceutical compounds (Hakobyan et al., 2020).
  • Chemical Synthesis and Applications :

    • The compound was synthesized using L-proline as a starting material, indicating a method suitable for industrial production (Ming-jie, 2012).
    • It was used in the synthesis of radioactively labeled raclopride, a specific dopamine-D2 receptor ligand, demonstrating its utility in neuropharmacology research (Ehrin et al., 1987).
  • Catalysis and Chemical Reactions :

    • The compound was involved in the design of selective hydrogenation reactions for pharmaceutical production, emphasizing its role in catalytic processes (Semikolenov et al., 1997).
    • Its use was noted in palladium-promoted cyclization reactions of aminoalkenes, highlighting its application in organic synthesis (Pugin & Venanzi, 1981).

Safety And Hazards

This section would discuss any known hazards associated with the compound, as well as appropriate safety precautions.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods or applications.


properties

IUPAC Name

(1-ethylpyrrolidin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-2-9-5-3-4-7(9)6-8/h7H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRBEYYLYRXYCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3057698
Record name 1-Ethylpyrrolidin-2-ylmethylamine
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Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)-1-ethylpyrrolidine

CAS RN

26116-12-1
Record name 2-(Aminomethyl)-1-ethylpyrrolidine
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Record name 1-Ethylpyrrolidin-2-ylmethylamine
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Record name 1-Ethylpyrrolidin-2-ylmethylamine
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Record name 1-ethylpyrrolidin-2-ylmethylamine
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Record name 1-ETHYLPYRROLIDIN-2-YLMETHYLAMINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A 200 ml. glass beaker having inserted therein a porous unglazed cylinder (40 mm. diameter × 140 mm. length) was used as the electrolytic apparatus and a copper plate (40 × 180 mm2) as the cathode and a palladium plate (30 × 40 mm2) as the anode were used. In the anode chamber (the porous unglazed cylinder) was added 50 ml. of a saturated aqueous sodium carbonate solution and in the cathode chamber (the glass beaker) were added 70 ml. of a 2 N aqueous sodium carbonate solution and 30 ml. of methanol. Then, after carrying out pre-electrolysis for several minutes while passing carbon dioxide through the catholyte solution, 1.56 g. of the powder of 1-ethyl-2-nitromethylenepyrrolidine was added to the cathode chamber and current of 1 ampere was electrified for 2.5 hours with stirring at 20°-23° C. while passing carbon dioxide through the catholyte solution to carry out the electrolysis. Then, by treating the product as in Example 1, 1.22 g. of oily 2-aminomethyl-1-ethylpyrrolidine was obtained with a yield of 95%.
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Synthesis routes and methods II

Procedure details

A stock solution of 2-(aminomethyl)-1-ethylpyrrolidine (1.08 M) and DIEA (1.19 M) in CH3CN was prepared and 0.5 mL (containing 69 mg/79 μL, 0.542 mmol amine and 77 mg/104 μL, 0.596 mmol DIEA) was dispensed into each of the 40 mL from the second step. The vials were then shaken on the J-KEM block at about 80° C. for about 15 h. The solutions were cooled to room temperature and taken to dryness in vacuo. The residues were then extracted with ethyl acetate and the extract was washed with brine. The aqueous layers were extracted a second time with ethyl acetate and the combined organic layers were dried over Na2SO4 and passed through a plug of Celite™ into barcoded, tared vials. After concentration in vacuo, masses were determined and yields were calculated, and the compounds were sampled for LC/MS analysis.
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Synthesis routes and methods III

Procedure details

(-)2-Aminomethyl-1-ethylpyrrolidine was similarly prepared using D(-) tartaric acid as resolving agent. b15 ~62° (9.4 g) (α)58925 =-151° (50% chloroform).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
111
Citations
DC Wang, T Yao, GF Qian, LX Pu, S Yao… - Journal of the Chilean …, 2015 - SciELO Chile
The development of a simple and efficient analytical method for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine was presented. The method was based on pre…
Number of citations: 2 www.scielo.cl
D Agbaba, T Miljkovic, V Marinkovic… - Journal of AOAC …, 1999 - academic.oup.com
… for determining sulpiride and impurities of 2-aminomethyl-1 -ethylpyrrolidine and methyl-5-… Then 2-aminomethyl-1 -ethylpyrrolidine is derivatized in situ with ninhydrin, and resulting col…
Number of citations: 9 academic.oup.com
MD Jones, FA Almeida Paz, JE Davies… - … Section E: Structure …, 2003 - scripts.iucr.org
… contains only one crystallographically unique Pd metal centre, showing a slightly distorted square-planar geometry, in which the two chiral (S)-(−)-2-aminomethyl-1-ethylpyrrolidine …
Number of citations: 5 scripts.iucr.org
MD Jones, FAA Paz, JE Davies, BFG Johnson… - 2003 - researchgate.net
… a slightly distorted square-planar geometry, coordinated by one 1,5-cyclooctadiene and one (S)-(¿)-2-aminomethyl-1ethylpyrrolidine chiral diamine, and showing similar bond lengths …
Number of citations: 0 www.researchgate.net
MD Jones, FA Almeida Paz, JE Davies… - … Section E: Structure …, 2003 - scripts.iucr.org
… 1 [link] ), with the Rh + metal centre present in a slightly distorted square-planar geometry, coordinated by one 1,5-cyclooctadiene and one (S)-(−)-2-aminomethyl-1-ethylpyrrolidine …
Number of citations: 2 scripts.iucr.org
MD Jones, R Raja, J Meurig Thomas, BFG Johnson - Topics in catalysis, 2003 - Springer
… The ligands that we have chosen to use are Sfi-¿fi-2-aminomethyl-1-ethylpyrrolidine (… to the filtrate Sfi-¿fi-2-aminomethyl1-ethylpyrrolidine (51.2mg, 0.40mmol) was added and the …
Number of citations: 41 link.springer.com
E Ehrin, L Gawell, T Högberg… - Journal of Labelled …, 1987 - Wiley Online Library
… The syntheses of the two phenolic precursors from (R)‐ and (S)‐2‐aminomethyl‐1‐ethylpyrrolidine are described. Resolution of the racemic amine into the enantiomers was …
Z An, L Chen, Y Jiang, J He - Catalysts, 2019 - mdpi.com
… SBA-15-P123-AEP (Table 2, entry 13), in which the template P123 was not removed from the internal mesopores and the (S)-(–)-2-aminomethyl-1-ethylpyrrolidine was grafted on the …
Number of citations: 2 www.mdpi.com
MD Jones, FAA Paz, JE Davies, R Raja… - Inorganica chimica …, 2004 - Elsevier
… between the ruthenium-arene complexes [with C 6 H 6 (benzene) or C 10 H 14 (p-cymene)] and the respective chiral diamines [C 7 H 16 N 2 =(S)-(−)-2-aminomethyl-1-ethylpyrrolidine, …
Number of citations: 9 www.sciencedirect.com
R Kefi, CB Nasr, F Lefebvre, M Rzaigui - Polyhedron, 2007 - Elsevier
A new organic templated metallophosphate, [Zn(H 2 PO 4 ) 2 (HPO 4 )][C 7 H 17 N 2 ] (denoted in the following ZnP-AMEP), has been synthesized hydrothermally using 2-aminomethyl,…
Number of citations: 7 www.sciencedirect.com

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